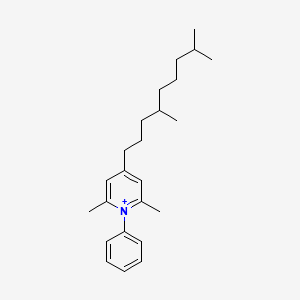
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is a complex organic compound with a unique structure that includes a pyridinium core substituted with a phenyl group and a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
科学的研究の応用
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The pyridinium core can interact with biological molecules through ionic or hydrogen bonding, affecting various biochemical pathways. The long alkyl chain may also play a role in membrane interactions and cellular uptake.
類似化合物との比較
Similar Compounds
4,8-Dimethyldecanal: A related compound with a similar alkyl chain but different functional groups.
4,8-Dimethylnonanoyl-CoA: Another compound with a similar alkyl chain but conjugated to coenzyme A.
Uniqueness
4-(4,8-Dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium is unique due to its combination of a pyridinium core with a long alkyl chain and phenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
141076-08-6 |
|---|---|
分子式 |
C24H36N+ |
分子量 |
338.5 g/mol |
IUPAC名 |
4-(4,8-dimethylnonyl)-2,6-dimethyl-1-phenylpyridin-1-ium |
InChI |
InChI=1S/C24H36N/c1-19(2)11-9-12-20(3)13-10-14-23-17-21(4)25(22(5)18-23)24-15-7-6-8-16-24/h6-8,15-20H,9-14H2,1-5H3/q+1 |
InChIキー |
QILZAVQGDZGFLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}carbonimidoyl](/img/structure/B14265204.png)
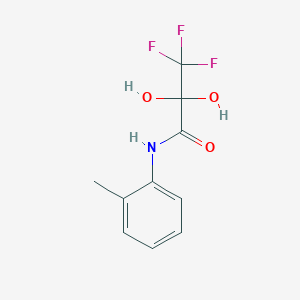
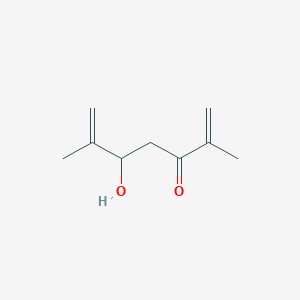
![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

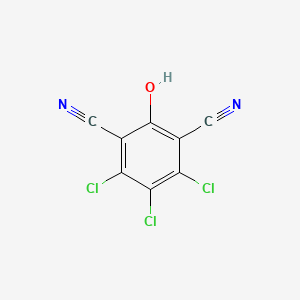
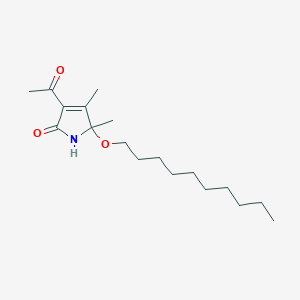
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)


![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

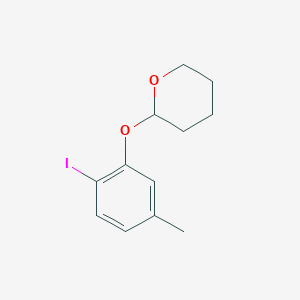
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
